molecular formula C18H15ClN2O3S2 B6084268 ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate

ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate

Cat. No. B6084268
M. Wt: 406.9 g/mol
InChI Key: ILBTUFQBLKRXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate, also known as CBA-NH-BT-Et, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a thiazole derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which play a critical role in the production of pro-inflammatory cytokines and the survival of cancer cells.
Biochemical and physiological effects:
ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has been shown to inhibit the growth of various bacterial and viral pathogens.

Advantages and Limitations for Lab Experiments

Ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has several advantages for lab experiments. It exhibits potent pharmacological activity at low concentrations, making it a cost-effective candidate for drug development. It is also relatively stable and can be easily synthesized in large quantities. However, ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells in vitro. It also exhibits some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-cancer agent for various types of cancer, such as breast cancer and lung cancer. In addition, further research is needed to elucidate the exact mechanism of action of ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate involves a multistep process that starts with the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride in the presence of a base to form 2-(2-chlorobenzoylamino)thiophenol. This intermediate is then reacted with 2-bromo-1,3-benzothiazole in the presence of a base to form 6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-ylthiol. Finally, this compound is reacted with ethyl chloroacetate in the presence of a base to form ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate.

Scientific Research Applications

Ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has been extensively studied for its pharmacological properties. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate has been shown to exhibit anti-bacterial and anti-viral activity, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

ethyl 2-[[6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-2-24-16(22)10-25-18-21-14-8-7-11(9-15(14)26-18)20-17(23)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBTUFQBLKRXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

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